Cas no 1807235-48-8 (Ethyl 4-cyano-2-methoxynicotinate)
Ethyl 4-cyano-2-methoxynicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-2-methoxynicotinate
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- Inchi: 1S/C10H10N2O3/c1-3-15-10(13)8-7(6-11)4-5-12-9(8)14-2/h4-5H,3H2,1-2H3
- InChI Key: QNBYYUYUWBDTKY-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(=NC=CC=1C#N)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 271
- XLogP3: 1.1
- Topological Polar Surface Area: 72.2
Ethyl 4-cyano-2-methoxynicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008217-250mg |
Ethyl 4-cyano-2-methoxynicotinate |
1807235-48-8 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
| Alichem | A029008217-1g |
Ethyl 4-cyano-2-methoxynicotinate |
1807235-48-8 | 95% | 1g |
$2,866.05 | 2022-03-31 |
Ethyl 4-cyano-2-methoxynicotinate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Ethyl 4-cyano-2-methoxynicotinate
Ethyl 4-cyano-2-methoxynicotinate: A Comprehensive Overview
Ethyl 4-cyano-2-methoxynicotinate, also known by its CAS number 1807235-48-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of nicotinic acid, a key component in the synthesis of various bioactive molecules. The structure of Ethyl 4-cyano-2-methoxynicotinate consists of a nicotinate backbone with a cyano group at the 4-position and a methoxy group at the 2-position, making it a valuable intermediate in the development of novel drugs and agrochemicals.
The synthesis of Ethyl 4-cyano-2-methoxynicotinate involves multi-step organic reactions, often utilizing nucleophilic substitutions or condensation reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. Researchers have explored the use of microwave-assisted synthesis and continuous flow reactors to optimize the production process, ensuring higher yields and better purity.
Ethyl 4-cyano-2-methoxynicotinate has shown promising applications in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. Studies have demonstrated that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to modulate cellular signaling pathways associated with cancer progression makes it a potential candidate for targeted therapy.
In agricultural science, Ethyl 4-cyano-2-methoxynicotinate has been investigated for its pesticidal properties. Research indicates that this compound can act as an effective insecticide by disrupting essential metabolic pathways in target pests. Its selectivity towards agricultural pests over beneficial insects has made it a subject of interest for sustainable pest management strategies.
The pharmacokinetic profile of Ethyl 4-cyano-2-methoxynicotinate has been extensively studied to evaluate its bioavailability and metabolic pathways. Preclinical studies suggest that this compound has favorable absorption characteristics and undergoes minimal first-pass metabolism, which enhances its potential for oral drug delivery. However, further research is required to fully understand its long-term toxicity and pharmacodynamic effects.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on modifying the structure of Ethyl 4-cyano-2-methoxynicotinate to improve its therapeutic index. These modifications include altering the substituents at the cyano and methoxy positions to enhance solubility, stability, and target specificity. Computational modeling techniques have played a pivotal role in predicting the optimal structural modifications, significantly accelerating the drug discovery process.
Ethyl 4-cyano-2-methoxynicotinate's role in material science is another emerging area of research. Its unique electronic properties make it a potential candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Scientists are exploring how the compound's conjugated system can be leveraged to improve device performance while maintaining cost-effectiveness.
In conclusion, Ethyl 4-cyano-2-methoxynicotinate (CAS No:1807235-48-8) stands as a versatile compound with diverse applications across multiple scientific disciplines. Its structural features make it an ideal building block for developing innovative solutions in medicine, agriculture, and materials science. Continued research into its properties and applications will undoubtedly unlock new potentials for this intriguing molecule.
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